Tempo carboxylic acid

Description

Significance of Functionalized Nitroxide Radicals in Contemporary Chemistry

Functionalized nitroxide radicals, such as 4-Carboxy-TEMPO, are a class of stable organic free radicals that have garnered considerable attention in modern chemistry. Their stability is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, as well as steric hindrance provided by the four methyl groups adjacent to the aminoxyl group. wikipedia.org This inherent stability allows them to participate in a wide array of chemical transformations and serve as versatile tools in numerous applications.

These radicals are particularly valued for their roles as:

Spin Labels and Probes: In techniques like electron paramagnetic resonance (EPR) spectroscopy, nitroxide radicals serve as molecular reporters, providing insights into the structure, dynamics, and interactions of macromolecules such as proteins and nucleic acids. chemimpex.comresearchgate.netmdpi.com

Catalysts in Organic Synthesis: Nitroxide radicals, and their corresponding oxoammonium salts, are effective catalysts for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. mdpi.comnih.govgychbjb.com

Mediators in Controlled Radical Polymerization: They play a crucial role in nitroxide-mediated polymerization (NMP), a method for creating well-defined polymers with specific properties. chemimpex.comrsc.org

Antioxidants and Radical Scavengers: Their ability to react with and neutralize other radical species makes them valuable in studying antioxidant mechanisms and in applications where radical scavenging is desired. chemimpex.comchemicalbook.com

The introduction of functional groups, such as the carboxylic acid moiety in 4-Carboxy-TEMPO, further expands their utility by allowing for covalent attachment to other molecules and surfaces, thereby enabling the development of advanced materials and bioconjugates. chemicalbook.comresearchgate.net

Historical Context and Evolution of TEMPO-Based Systems in Advanced Chemical Applications

The journey of TEMPO and its derivatives began with the discovery of stable, non-conjugated nitroxyl (B88944) radicals by Lebedev and Kazarnovskii in 1960. wikipedia.orgthieme-connect.com Initially, these compounds were subjects of fundamental studies into their unique paramagnetic properties. The realization of their potential in broader chemical applications soon followed.

A significant milestone was the development of TEMPO-mediated oxidation reactions. In 1975, Cella and his team demonstrated that alcohols could be oxidized using m-chloroperoxybenzoic acid with a catalytic amount of a TEMPO precursor. rhhz.netwindows.net This discovery paved the way for the development of more efficient and selective oxidation protocols. A notable advancement was the "Anelli" oxidation, which utilizes a biphasic system with sodium hypochlorite (B82951) as the primary oxidant, allowing for the fast and selective oxidation of primary alcohols to aldehydes or carboxylic acids. windows.netnih.gov

The field of polymer chemistry also witnessed a revolution with the advent of nitroxide-mediated polymerization (NMP) in the early 1990s. rsc.org This technique, which initially utilized TEMPO, provided a means to control the growth of polymer chains, leading to polymers with well-defined architectures and narrow molecular weight distributions. rsc.org

Over the decades, research has focused on synthesizing a variety of functionalized TEMPO derivatives to tailor their properties for specific applications. The introduction of the carboxylic acid group in 4-Carboxy-TEMPO was a key development, enhancing its water solubility and providing a reactive handle for conjugation, thus broadening its applicability in biological and materials science. chemicalbook.comcaymanchem.comlew.ro

Research Landscape and Emerging Frontiers of TEMPO Carboxylic Acid Derivatives

The current research landscape for 4-Carboxy-TEMPO and its derivatives is vibrant and multifaceted, with ongoing investigations across several key areas:

Advanced Catalysis: Researchers are continuously exploring new catalytic systems employing 4-Carboxy-TEMPO. This includes its immobilization on solid supports like mesoporous silica (B1680970) and polyaromatic ether sulfone to create heterogeneous catalysts that are easily recoverable and recyclable. chemicalbook.comsigmaaldrich.comresearcher.life Furthermore, its use in photocatalytic systems, such as in conjunction with metal-organic frameworks (MOFs), is an emerging area for boosting the efficiency of organic transformations. nih.gov Machine learning models are also being developed to predict the outcomes of TEMPO-catalyzed oxidations, accelerating the discovery of optimal reaction conditions. researchgate.net

Biochemical and Biophysical Probes: The use of 4-Carboxy-TEMPO as a spin label in EPR spectroscopy remains a cornerstone of its application. chemimpex.comrsc.org Current research focuses on its use to study complex biological systems, such as the interaction of molecules with lipid nanodiscs and cyclodextrins. lew.roresearchgate.net Its ability to report on the local environment, including polarity and molecular dynamics, is being leveraged to understand intricate biological processes at the molecular level. lew.rorsc.org

Materials Science: The incorporation of 4-Carboxy-TEMPO into polymers and nanocomposites is an active area of research. chemimpex.com Its radical scavenging properties can enhance the thermal stability and mechanical properties of materials. The carboxylic acid functionality allows for its integration into various polymer backbones and material matrices.

Bioorthogonal Chemistry: The development of functionalized nitroxide radicals that can participate in bioorthogonal reactions, such as the Staudinger-Bertozzi ligation, is a promising frontier. scispace.com This allows for the specific labeling of biomolecules in their native environments, opening up new avenues for in vivo imaging and diagnostics.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into 4-Carboxy-TEMPO is driven by the overarching goal of harnessing its unique chemical properties for scientific advancement. The primary objectives of this research include:

Fundamental Understanding: To gain a deeper understanding of the structure-property relationships of 4-Carboxy-TEMPO and other functionalized nitroxides. This includes studying their electrochemical behavior, reactivity, and interactions with their environment. nih.govrsc.org

Development of Novel Synthetic Methodologies: To devise new and improved synthetic routes utilizing 4-Carboxy-TEMPO as a catalyst or reagent. This involves creating more efficient, selective, and environmentally benign chemical transformations. thieme-connect.comnih.govresearchgate.net

Creation of Advanced Functional Materials: To design and synthesize novel materials with enhanced properties by incorporating 4-Carboxy-TEMPO. This includes developing new polymers, nanocomposites, and catalytic systems. rsc.orgresearcher.life

Advancement of Biophysical Techniques: To further exploit 4-Carboxy-TEMPO as a molecular probe to investigate complex biological systems. This includes refining EPR spectroscopy techniques and developing new probes for studying molecular structure and dynamics. chemimpex.comrsc.org

Through these focused research efforts, the scientific community continues to unlock the full potential of 4-Carboxy-TEMPO, solidifying its position as a valuable and versatile compound in the toolkit of modern chemistry.

Data Tables

Table 1: Physicochemical Properties of 4-Carboxy-TEMPO

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₈NO₃ | caymanchem.com |

| Molar Mass | 200.3 g/mol | caymanchem.com |

| Appearance | Crystalline solid | caymanchem.com |

| CAS Number | 37149-18-1 | caymanchem.com |

| Purity | ≥97% | scbt.com |

| Melting Point | 185-189 °C | sigmaaldrich.com |

| UV/Vis (λmax) | 242 nm | caymanchem.com |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | caymanchem.comcaymanchem.com |

Table 2: Key Applications of 4-Carboxy-TEMPO

| Application Area | Specific Use | Key Feature Utilized | Reference |

| Organic Synthesis | Catalyst for alcohol oxidation | Stable nitroxide radical, redox activity | chemicalbook.comthieme-connect.comsigmaaldrich.com |

| Polymer Chemistry | Mediator in Nitroxide-Mediated Polymerization (NMP) | Stable free radical | chemimpex.com |

| Biochemistry/Biophysics | Spin label for Electron Paramagnetic Resonance (EPR) spectroscopy | Paramagnetic nature | chemimpex.comrsc.org |

| Materials Science | Component in advanced polymers and nanocomposites | Radical scavenging, functional handle for incorporation | chemimpex.com |

| Environmental Science | Probe for studying pollutant degradation | Radical scavenging | chemimpex.com |

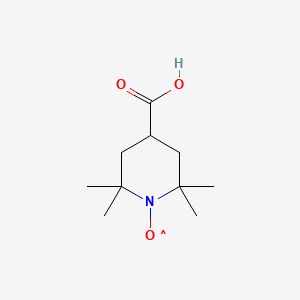

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7,14H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQKWFQBWZOJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tempo Carboxylic Acid and Analogues

Strategies for Carboxylic Acid Functionalization of the TEMPO Core

The introduction of a carboxylic acid group at the 4-position of the TEMPO ring is a critical transformation that imparts new properties and functionalities to the parent molecule. This can be achieved through direct oxidation of suitable precursors or by employing multi-step synthetic routes starting from readily available materials.

A common and direct method for preparing 4-carboxy-TEMPO involves the oxidation of a precursor already containing a functional group at the 4-position that can be converted to a carboxylic acid. A widely used precursor is 4-hydroxy-TEMPO (TEMPOL), which is economically advantageous as it can be produced from the condensation of acetone (B3395972) and ammonia. wikipedia.org The oxidation of the primary alcohol group of TEMPOL to a carboxylic acid can be achieved using various oxidizing agents.

One established method is the TEMPO-mediated oxidation itself, where a catalytic amount of TEMPO, in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) and sodium chlorite (B76162) (NaClO2), can effectively convert primary alcohols to carboxylic acids. biosynth.comnsf.gov This process typically proceeds through an aldehyde intermediate, which is then further oxidized to the carboxylic acid. nsf.govqualitas1998.net The reaction is often performed in a two-phase system or in an aqueous solution, with pH control being crucial for selectivity. biosynth.comqualitas1998.net For instance, a one-pot method allows for the conversion of alcohols to aldehydes under slightly basic conditions (pH 8-10) with TEMPO/NaOCl, followed by the addition of NaClO2 under acidic conditions (pH 5) to yield the carboxylic acid. acs.org

Research has also explored the photocatalytic oxidation of 4-substituted TEMPO derivatives. While the formation of 4-oxo-TEMPO (TEMPONE) has been observed as a product from the photocatalytic degradation of 4-hydroxy-TEMPO, 4-methoxy-TEMPO, and 4-carboxy-TEMPO, the yield for 4-carboxy-TEMPO is less than 1%, suggesting this is a minor degradation pathway for the carboxylic acid derivative itself. qut.edu.au

Alternative synthetic strategies for 4-carboxy-TEMPO often commence with more fundamental precursors, such as triacetoneamine. This approach allows for the construction of the desired functionality through a series of well-established chemical transformations. While specific multi-step routes from triacetoneamine to 4-carboxy-TEMPO are part of the broader synthetic landscape for TEMPO derivatives, a common theme is the initial formation of a suitable 4-substituted piperidine (B6355638) ring that can be subsequently oxidized to the nitroxyl (B88944) radical and the carboxylic acid.

For example, a general pathway could involve the synthesis of a 4-substituted piperidine derivative, which is then oxidized to the corresponding nitroxyl radical. The substituent at the 4-position is chosen such that it can be readily converted to a carboxylic acid. This precursor-based approach offers flexibility in the synthesis design and can be adapted to produce a wide range of TEMPO analogues.

Preparation of Derivatized TEMPO Carboxylic Acid Structures

The carboxylic acid group of 4-carboxy-TEMPO is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including esters, amides, and conjugates. This derivatization is crucial for tailoring the properties of the TEMPO moiety for specific applications, such as creating polymer-supported catalysts or spin labels for biological studies.

The synthesis of esters and amides from 4-carboxy-TEMPO typically follows standard organic chemistry protocols. Esterification can be achieved by reacting 4-carboxy-TEMPO with an alcohol in the presence of a suitable catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). For example, the synthesis of an EDOT-bearing TEMPO monomer was accomplished through an esterification reaction between EDOT-MeOH and 4-carboxy-TEMPO using DCC and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, a variety of phenol-based TEMPO esters have been synthesized via Steglich esterification. researchgate.net

Amide bond formation is also a common derivatization strategy. Coupling 4-carboxy-TEMPO with a primary or secondary amine, often facilitated by peptide coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), leads to the formation of the corresponding amide. researchgate.net These reactions are fundamental for creating TEMPO-containing bioconjugates and other tailored molecular structures.

The following table provides examples of reaction conditions for the synthesis of 4-carboxy-TEMPO derivatives:

| Derivative Type | Reactants | Reagents/Catalysts | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Ester | 4-carboxy-TEMPO, EDOT-MeOH | DCC, DMAP | Dichloromethane (B109758) (dry) | Not specified | nih.gov |

| Amide | 4-carboxy-TEMPO, Amine | PyBOP, DIPEA | Dichloromethane | Room temperature, 4h | researchgate.net |

Immobilizing 4-carboxy-TEMPO onto solid supports, particularly polymers, is a significant area of research aimed at creating recoverable and reusable catalysts. sci-hub.seresearchgate.net This heterogenization of the TEMPO catalyst offers advantages in terms of process efficiency and reduced environmental impact. mcmaster.ca

Several strategies have been developed for the immobilization of TEMPO derivatives. One common approach involves the covalent attachment of 4-carboxy-TEMPO to a functionalized polymer. For example, 4-carboxy-TEMPO has been grafted onto polyvinylamine (PVAm) by first activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by reaction with the amine groups of the polymer. mcmaster.ca Other polymer supports include polystyrene and polyethylene (B3416737) glycol. researchgate.net

Another method for immobilization is through non-covalent interactions. For instance, a pyrene-TEMPO conjugate has been shown to efficiently adsorb onto carbon electrode surfaces, demonstrating a practical method for catalyst immobilization without irreversible fouling of the electrode. nih.gov Ionic immobilization is another approach, where TEMPO derivatives are bound to ion-exchange resins. mdpi.com

The following table summarizes different support materials used for immobilizing TEMPO derivatives:

| Support Material | Immobilization Strategy | TEMPO Derivative | Application | Reference |

|---|---|---|---|---|

| Polyvinylamine (PVAm) | Covalent (Amide bond) | 4-carboxy-TEMPO | Cellulose (B213188) oxidation | mcmaster.ca |

| Carbon Electrode | Non-covalent (Adsorption) | Pyrene-TEMPO conjugate | Electrochemical alcohol oxidation | nih.gov |

| Activated Carbon | Covalent (Reductive amination) | 4-amino-TEMPO | Aerobic alcohol oxidation | rsc.org |

| Ion-Exchange Resin | Ionic | TEMPO-4-sulfate | Alcohol oxidation | mdpi.com |

| Magnetic Nanoparticles | Covalent | 4-oxo-TEMPO | Cellulose oxidation | rsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of 4-carboxy-TEMPO and its derivatives is increasingly being viewed through the lens of green chemistry, which emphasizes the development of environmentally benign chemical processes. rhhz.net A key focus is the use of greener oxidants and catalytic systems to minimize waste and avoid the use of toxic reagents.

The use of molecular oxygen (or air) as the terminal oxidant in TEMPO-catalyzed reactions is a prime example of a green chemistry approach. rhhz.netnih.gov These aerobic oxidation systems, often coupled with co-catalysts, offer a more sustainable alternative to stoichiometric inorganic oxidants. nih.gov Furthermore, the development of electrochemical methods for TEMPO-mediated oxidations is appealing because the process can be coupled with cathodic proton reduction, generating hydrogen gas as the only byproduct. nih.gov

The heterogenization of TEMPO catalysts onto solid supports, as discussed previously, is another important green chemistry principle. rsc.org Immobilized catalysts can be easily separated from the reaction mixture and reused, which reduces catalyst waste and simplifies product purification. rsc.orgrsc.org The use of water as a solvent, where possible, also contributes to the greenness of the synthetic process. rsc.org The development of protocols for acceptorless dehydrogenation of N-heterocycles using TEMPO under metal-free conditions further highlights the move towards more sustainable chemical syntheses. nih.gov

Development of Metal-Free Synthetic Protocols

The transition from metal-catalyzed reactions to metal-free alternatives represents a significant step forward in green chemistry, aiming to reduce toxicity, cost, and environmental impact associated with residual metals. rhhz.net In the context of TEMPO-mediated oxidations, which can convert primary alcohols into carboxylic acids, several metal-free systems have been developed. These protocols typically rely on the synergistic action of TEMPO (or its derivatives) and a stoichiometric or co-catalytic oxidant.

Key research findings in this area have demonstrated the efficacy of various non-metal oxidants. Systems employing catalytic amounts of TEMPO and tetra-n-butylammonium bromide (TBAB) in conjunction with Oxone (potassium peroxymonosulfate) have been shown to be effective. rhhz.net Another approach involves the use of a biphasic solvent system with persulfate as the oxidant, which helps to avoid predominant side reactions like the oxidation of TEMPO itself, enabling the selective formation of desired products. nih.gov The development of porous TEMPO-functionalized poly(ionic liquid)s has also enabled the aerobic oxidation of alcohols under solvent- and metal-free conditions, showcasing high catalytic activity through the synergistic effect of TEMPO moieties and bromide ions. rsc.org These methods provide attractive pathways for synthesizing various high-value-added compounds, including carboxylic acid analogues. rhhz.net

Table 1: Selected Metal-Free TEMPO-Catalyzed Oxidation Systems

| Catalyst System | Oxidant | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| TEMPO / TBAB | Oxone | Alcohols | Esters ("Cross" Esterification) | Operationally simple and sustainable. rhhz.net |

| TEMPO / Biphasic System | Persulfate | Carboxylic Acids | Alkoxyamines | Avoids side reactions; selective formation. nih.gov |

| TEMPO-functionalized PILs | O₂ (Aerobic) | Alcohols | Aldehydes/Ketones | Solvent-free; synergistic effect of TEMPO and bromide. rsc.org |

Exploration of Solvent-Free and Mechanochemical Synthesis Routes

Solvent-free synthesis and mechanochemistry have emerged as powerful strategies for creating more sustainable chemical processes. nih.govacs.org Mechanochemistry, which utilizes mechanical force from ball milling to initiate reactions, is inherently a solvent-free technique that can lead to new, environmentally benign reaction conditions. nih.govbeilstein-journals.org

The oxidation of primary alcohols to carboxylic acids has been successfully achieved under mechanochemical conditions. One notable study utilized a polystyrene-bound TEMPO catalyst paired with Oxone® in a mixer/mill. This solvent-free approach successfully oxidized several primary alcohols to their corresponding carboxylic acids with near-quantitative yields. nih.govresearchgate.net For instance, the oxidation of benzyl (B1604629) alcohol to benzoic acid proceeded to completion in 16 hours. nih.gov The process is effective for both liquid and solid alcohols, indicating a true solid-phase reaction mechanism. nih.govresearchgate.net Other research has explored the use of sodium hypochlorite pentahydrate (NaOCl·5H₂O) as a co-oxidant in mechanochemical TEMPO-catalyzed oxidations, further expanding the toolkit for solvent-free synthesis. beilstein-journals.orgd-nb.info

Table 2: Mechanochemical Oxidation of Primary Alcohols to Carboxylic Acids using PS-TEMPO/Oxone®

| Substrate | Physical State | Yield of Carboxylic Acid | Reference |

|---|---|---|---|

| Benzyl alcohol | Liquid | >99% | nih.govresearchgate.net |

| 4-Methoxybenzyl alcohol | Liquid | 98% | researchgate.net |

| 4-Methylbenzyl alcohol | Solid | 97% | nih.govresearchgate.net |

| 4-Bromobenzyl alcohol | Solid | 95% | nih.govresearchgate.net |

| 4-Chlorobenzyl alcohol | Solid | 96% | researchgate.net |

Methodologies for Catalyst Recyclability and Reuse

To enhance the economic and environmental viability of TEMPO-based syntheses, significant effort has been directed towards developing recyclable catalysts. mdpi.com The strategy typically involves immobilizing the TEMPO molecule onto a solid support, which allows for easy separation of the catalyst from the reaction mixture via simple filtration and subsequent reuse. nih.govmdpi.comresearchgate.net

A variety of support materials have been successfully employed for this purpose:

Polymers: Polystyrene beads are a common support. A polystyrene-bound TEMPO (PS-TEMPO) was recovered by gravity filtration and reused for four consecutive oxidation runs, maintaining over 90% conversion of benzyl alcohol to benzoic acid in each cycle. nih.govresearchgate.net In another study, a TEMPO catalyst anchored to polystyrene via an ionic liquid bridge demonstrated exceptional stability, being reused for 30 consecutive cycles with conversions remaining above 90%. researchgate.net Poly(ethylene glycol)-supported TEMPO (PEG-TEMPO) has also been shown to be highly active and reusable for up to six cycles without loss of activity. researchgate.net

Activated Carbon: TEMPO immobilized on activated carbon (AC) has been developed as a robust heterogeneous catalyst for aerobic alcohol oxidation. rsc.orgrsc.org This system exhibits an extended catalyst lifetime and high turnover numbers, indicating significant potential for industrial applications. rsc.orgrsc.org

Silica (B1680970): Organically modified silica has been used to create the SiliaCat TEMPO catalyst, which is noted for its high activity, leach-proof properties, and reusability in various solvents. researchgate.net

Fibers: TEMPO has been functionalized onto polyacrylonitrile (B21495) fiber (PANF) to create an efficient and recyclable catalyst for alcohol oxidation. This fiber-supported catalyst showed high conversion and selectivity for five runs. acs.org

Table 3: Performance of Recyclable Heterogeneous TEMPO Catalysts

| TEMPO Support | Oxidant System | Substrate | No. of Cycles | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Polystyrene (PS-TEMPO) | Oxone® | Benzyl Alcohol | 4 | >90% conversion | nih.gov |

| Polystyrene (Ionic Liquid Bridge) | NaClO/NaBr | Not Specified | 30 | >90% conversion | researchgate.net |

| Poly(ethylene glycol) (PEG-TEMPO) | N/A | Alcohols | 6 | No loss of activity | researchgate.net |

| Polyacrylonitrile Fiber (PANTPF) | Sodium Hypochlorite | Benzyl Alcohols | 5 | >90% selectivity | acs.org |

| Activated Carbon | O₂ (Aerobic) | Benzyl Alcohol | N/A | TON reaches 1465.0 | rsc.orgrsc.org |

Mechanistic Investigations of Reactions Involving Tempo Carboxylic Acid Systems

Elucidation of Electron Transfer Pathways

The efficacy of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, including TEMPO carboxylic acid, as oxidation catalysts is rooted in their unique redox properties. The mechanism of these reactions hinges on a series of electron transfer steps involving specific reactive species.

The central feature of TEMPO-mediated oxidation is the reversible conversion between three key forms: the nitroxyl (B88944) radical (TEMPO•), the oxoammonium cation (TEMPO+), and the hydroxylamine (B1172632) (TEMPO-H). The nitroxyl radical itself is generally not the active oxidant. uconn.edu Instead, it must first undergo a one-electron oxidation to form the highly electrophilic oxoammonium cation. uconn.eduwikipedia.org This species serves as the primary oxidizing agent in the catalytic cycle, readily reacting with substrates like alcohols. wikipedia.orgwindows.net

The oxidation of the substrate (e.g., an alcohol to an aldehyde) results in the reduction of the oxoammonium cation to the corresponding hydroxylamine. uconn.eduwindows.net The catalytic cycle is completed when a stoichiometric terminal oxidant regenerates the nitroxyl radical or the oxoammonium cation from the hydroxylamine. uconn.eduwikipedia.org

The reaction mechanism can be influenced by the pH of the system. wikipedia.org Under acidic conditions, TEMPO can undergo disproportionation, a reaction where two molecules of the nitroxyl radical react to form one molecule of the oxoammonium cation and one molecule of the hydroxylamine. digitellinc.comwhiterose.ac.uk Conversely, under neutral or basic conditions, the oxoammonium cation and the hydroxylamine can undergo a comproportionation reaction to regenerate two molecules of the TEMPO radical. whiterose.ac.ukmdpi.com

The interaction of the oxoammonium cation with substrates can proceed through different pathways. For alcohol oxidation, mechanisms involving hydride transfer or a concerted process of proton transfer and hydride abstraction have been proposed. wikipedia.orgnih.gov In other reactions, evidence points towards a single-electron transfer (SET) from the substrate to the oxoammonium cation, followed by a hydrogen atom transfer (HAT), generating radical intermediates that lead to the final product. nih.govnih.gov

The catalytic activity of TEMPO systems can be significantly enhanced by the presence of transition metals, which operate in a cooperative fashion with the nitroxyl radical. bohrium.com This synergistic approach, often termed cooperative catalysis, involves two or more distinct catalysts acting in concert to achieve a transformation more efficiently than either catalyst could alone. ethz.chchim.it

A prominent example is the copper/TEMPO system used for aerobic alcohol oxidation. rsc.orgacs.org Mechanistic studies, including soft-ionization mass spectrometry, have identified the formation of key metal-TEMPO adducts, such as a Cu(NO₃)₂–TEMPO adduct, which are proposed as active intermediates in the catalytic cycle. rsc.org In these systems, the metal center (e.g., copper or iron) plays a crucial role in the redox cycle. mdpi.com For instance, the Fe³⁺/Fe²⁺ couple is believed to accelerate the re-oxidation of the hydroxylamine (TEMPO-H) back to the active TEMPO radical, facilitating catalyst turnover. mdpi.com

In some cases, the metal and TEMPO cooperate to activate the substrate. In the α-oxidation of carboxylic acids, an iron/alkali metal cooperative system facilitates the formation of a redox-active heterobimetallic enediolate. acs.org This intermediate then efficiently couples with the TEMPO radical, demonstrating a clear instance of metal-ligand cooperativity where both the metal and the organic radical are intimately involved in the bond-forming step. acs.orgwikipedia.org The unique redox properties and coordination abilities of N-oxyl radicals make them versatile partners in developing powerful cooperative catalytic systems. bohrium.com

Kinetic and Thermodynamic Analyses of this compound Reactivity

Understanding the rates and energy changes associated with the reactions of this compound is fundamental to optimizing catalytic processes and fully elucidating their mechanisms.

Kinetic studies are crucial for identifying the factors that control the speed of TEMPO-mediated oxidations. Reaction rates can be determined by monitoring the consumption of reactants or the formation of products over time. researchgate.net For example, in the oxidation of cellulose (B213188), the kinetics can be tracked by measuring the decreasing concentration of the primary oxidant, such as sodium hypochlorite (B82951) (NaClO), via iodometric titration or UV-vis spectroscopy. researchgate.net Another method involves monitoring the consumption of a base (e.g., NaOH) that is added to maintain a constant pH as carboxylic acid groups are formed. researchgate.net

The reactivity of the TEMPO system is governed by the thermodynamics of its various oxidation and reduction steps. The key transformations involve the TEMPOH/TEMPO• and TEMPO•/TEMPO+ redox couples. nih.gov The redox potentials of these couples are critical thermodynamic parameters. For example, the TEMPO•/TEMPO+ redox potential is approximately 0.77 V versus the normal hydrogen electrode (NHE). nih.gov

The thermodynamics are highly dependent on the reaction conditions, particularly pH. Under acidic conditions, the disproportionation of the TEMPO radical into the oxoammonium cation and the protonated hydroxylamine (TEMPOH₂⁺) is thermodynamically driven. nih.govnih.gov The reversible nature of this disproportionation-comproportionation equilibrium has been studied in detail. whiterose.ac.uknih.gov

Computational methods like Density Functional Theory (DFT) are used to calculate the electron-transfer (ET) energies and reorganization energies associated with these redox reactions, providing deeper insight into their thermodynamic profiles. rsc.org Such calculations can help explain, for instance, why the oxidation of water to a hydroxyl radical by the TEMPO oxoammonium cation is considered thermodynamically unfeasible based on the respective redox potentials. whiterose.ac.uk

| Parameter | Value | Conditions/Notes |

| Kinetic Data | ||

| Rate Constant (TEMPO + ClO₂) | 3.7 × 10⁵ s⁻¹ | Pseudo-first-order rate constant. mdpi.com |

| Thermodynamic Data | ||

| Redox Potential (TEMPO•/TEMPO+) | ~0.77 V | vs. NHE. nih.gov |

| pH Dependence (TEMPOH/TEMPO•) | -54 mV/pH | Under basic conditions (pH 7.5–12), reflecting a 1 e⁻/1 H⁺ process. nih.gov |

Computational Chemistry Approaches in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for investigating the complex mechanisms of reactions involving this compound systems at a molecular level. digitellinc.comnih.gov Techniques such as Density Functional Theory (DFT) allow for the detailed exploration of reaction pathways, the characterization of transition states, and the calculation of thermodynamic and kinetic parameters. digitellinc.comrsc.org

These computational approaches provide insights that are often difficult to obtain through experimental means alone. For example, in studying the disproportionation of TEMPO facilitated by carboxylic acids, DFT calculations were used to construct potential energy surfaces for different proposed mechanisms. digitellinc.com These studies revealed that a pathway involving disproportionation was energetically more favorable than a mechanism proceeding directly from the radical species. digitellinc.com

Computational methods have also been instrumental in supporting mechanisms that involve metal-TEMPO cooperation. DFT calculations have corroborated proposed structures of intermediates, such as Cu(NO₃)₂–TEMPO adducts, lending credence to their role in catalytic cycles for alcohol oxidation. rsc.org Furthermore, computational studies can elucidate the subtle electronic effects that govern reactivity, such as suggesting a polar hydride transfer mechanism for certain oxidations. organic-chemistry.org

More advanced computational strategies combine classical molecular dynamics (MD) simulations with quantum mechanical methods (e.g., CASSCF and DFT). rsc.orgchemrxiv.org This multiscale approach allows for the study of dynamic effects and the influence of the solvent environment on electron transfer processes, providing a more holistic understanding of the electronic coupling between redox pairs that governs the reaction. rsc.orgchemrxiv.org

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate reaction pathways involving 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives in the presence of carboxylic acids. Computational studies have explored the mechanisms of reactions such as the dioxygenation of dienes, where TEMPO and a carboxylic acid are key components. These investigations have focused on constructing potential energy surfaces to map out the free energy changes along various possible reaction coordinates.

One of the central areas of investigation has been the comparison between a direct oxygenation pathway involving a radical TEMPO species and a pathway that proceeds through the disproportionation of TEMPO under acidic conditions. Through transition state searches and subsequent validation with reaction coordinate scans, it has been determined that both mechanisms are theoretically plausible, exhibiting low activation energies. However, the mechanism involving the acid-facilitated disproportionation of TEMPO is consistently found to be energetically more favorable than the radical-based mechanism. digitellinc.com

These DFT calculations provide critical insights into the transition states and intermediates that govern the reaction, allowing for a detailed understanding of the bond-forming and bond-breaking processes at a molecular level. The calculated free energy data helps to rationalize the observed reactivity and selectivity in these complex systems.

| Parameter | Description | Finding from DFT Calculations |

| Reaction Pathway | The sequence of elementary steps through which a chemical reaction occurs. | Two primary pathways considered: direct oxygenation and acid-facilitated disproportionation. digitellinc.com |

| Potential Energy Surface | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Constructed based on free energy data derived from DFT transition state searches. digitellinc.com |

| Activation Energy | The minimum amount of energy required for a chemical reaction to occur. | Both proposed mechanisms exhibit low activation energies. digitellinc.com |

| Energetic Favorability | The relative stability of different reaction pathways based on their energy profiles. | The disproportionation mechanism is energetically favored over the radical mechanism. digitellinc.com |

Studies on Disproportionation Mechanisms and Pathways of this compound

The disproportionation of TEMPO in the presence of an acid is a key mechanistic step in many of its applications, particularly in oxidation reactions. This process involves the conversion of the neutral TEMPO radical into both an oxidized species, the oxoammonium cation, and a reduced species, the hydroxylamine.

Computational studies, primarily leveraging DFT, have provided a detailed mechanism for this acid-facilitated disproportionation. digitellinc.com These investigations have shown that the effectiveness of a carboxylic acid in promoting this reaction is directly related to its acidity. Specifically, carboxylic acids with a lower pKa are more effective at driving the disproportionation of TEMPO. digitellinc.com This is because a stronger acid can more readily protonate the nitroxyl radical, which is a crucial step in the disproportionation pathway.

| Factor | Influence on TEMPO Disproportionation | Reference |

| Carboxylic Acid pKa | Lower pKa values lead to more effective driving of the disproportionation reaction. | digitellinc.com |

| Comproportionation | Carboxylic acids with lower pKa are less likely to induce the reverse comproportionation reaction. | digitellinc.com |

| Overall Reaction Yield | By favoring disproportionation and hindering comproportionation, stronger carboxylic acids can lead to a higher overall yield. | digitellinc.com |

Applications of Tempo Carboxylic Acid in Organic Synthesis and Catalysis

Catalytic Oxidation of Alcohols and Aldehydes

One of the most significant applications of 4-Carboxy-TEMPO and its derivatives is in the catalytic oxidation of alcohols and aldehydes. ontosight.ainih.gov These reactions are fundamental in organic synthesis for the preparation of valuable carbonyl compounds and carboxylic acids. nih.govnih.gov

Selective Oxidation of Primary Alcohols to Carboxylic Acids and Aldehydes

TEMPO-based catalysts, including 4-Carboxy-TEMPO, are highly effective for the selective oxidation of primary alcohols. mychemblog.com Depending on the reaction conditions, primary alcohols can be oxidized to either aldehydes or further to carboxylic acids. mychemblog.comwindows.net The selectivity of these oxidations is a key advantage, preventing over-oxidation and the formation of unwanted byproducts. gychbjb.comorganic-chemistry.org

The oxidation of primary alcohols to aldehydes using TEMPO is a well-established method. mychemblog.comorgsyn.org The reaction is often carried out under mild conditions, for instance at 0 °C in a biphasic system of dichloromethane (B109758) and aqueous sodium hypochlorite (B82951), buffered with sodium bicarbonate. mychemblog.com The addition of a catalytic amount of potassium bromide can enhance the reaction rate. mychemblog.com A key feature of this system is the high chemoselectivity for primary alcohols over secondary alcohols. windows.net

For the synthesis of carboxylic acids, the reaction conditions can be modified. windows.net The addition of a phase-transfer catalyst can promote the further oxidation of the intermediate aldehyde to the corresponding carboxylic acid. mychemblog.com Alternatively, a two-step, one-pot procedure has been developed where the alcohol is first oxidized to the aldehyde with TEMPO and sodium hypochlorite, followed by the addition of sodium chlorite (B76162) to oxidize the aldehyde to the carboxylic acid. nih.gov This method is compatible with a wide range of sensitive functional groups. nih.gov

Several catalytic systems have been developed for this transformation, often employing a co-catalyst with TEMPO. For example, a combination of TEMPO and a copper(I) catalyst can efficiently oxidize primary alcohols to aldehydes using air as the oxidant at room temperature. nih.gov Another system utilizes iron(III) nitrate, TEMPO, and a chloride source to oxidize alcohols to carboxylic acids with oxygen. organic-chemistry.org

Table 1: Examples of Catalytic Systems for the Selective Oxidation of Primary Alcohols

| Catalyst System | Oxidant | Product | Reference |

| TEMPO / NaOCl / KBr | NaOCl | Aldehyde | mychemblog.com |

| TEMPO / NaOCl / Phase-Transfer Catalyst | NaOCl | Carboxylic Acid | mychemblog.com |

| TEMPO / NaOCl, then NaClO2 | NaOCl, NaClO2 | Carboxylic Acid | nih.gov |

| (bpy)CuI / TEMPO | Air | Aldehyde | nih.gov |

| Fe(NO3)3 / TEMPO / MCl | O2 | Carboxylic Acid | organic-chemistry.org |

Selective Oxidation of Secondary Alcohols to Ketones

TEMPO and its derivatives are also effective catalysts for the selective oxidation of secondary alcohols to ketones. mychemblog.comorganic-chemistry.org Similar to the oxidation of primary alcohols, these reactions can be carried out under mild conditions with high selectivity. mychemblog.com The steric hindrance around the active oxoammonium species, formed from the TEMPO radical, is thought to contribute to the selectivity observed in these oxidations. windows.net

The Anelli protocol, which utilizes TEMPO, sodium hypochlorite, and potassium bromide in a biphasic system, is also applicable to the oxidation of secondary alcohols to ketones. researchgate.net Furthermore, aerobic oxidation systems, such as those employing a TEMPO-CuCl catalyst in an ionic liquid, have been developed for the clean conversion of secondary alcohols to ketones without over-oxidation. organic-chemistry.orgresearchgate.net

Tandem and Cascade Reactions Mediated by TEMPO Carboxylic Acid

An example of a TEMPO-mediated tandem reaction is the oxidative lactonization of diols. orgsyn.org In this reaction, a primary alcohol is selectively oxidized to an aldehyde, which then undergoes intramolecular cyclization with a nearby hydroxyl group to form a lactol. Further oxidation of the lactol, also mediated by the TEMPO catalyst, yields the corresponding lactone. orgsyn.org

TEMPO-catalyzed oxidations have also been integrated into multi-step sequences for the synthesis of complex molecules. For instance, the selective oxidation of a primary alcohol to an aldehyde can be the initial step in a sequence leading to the formation of amides or other nitrogen-containing heterocycles. d-nb.infoacs.org

Aerobic and Electro-Oxidations Utilizing this compound Catalysts

In the pursuit of greener and more sustainable chemical processes, significant effort has been directed towards the use of air (oxygen) as the terminal oxidant in oxidation reactions. acsgcipr.orgnih.gov TEMPO-based catalysts, including 4-Carboxy-TEMPO, have been successfully employed in aerobic oxidation systems. nih.gov These systems often involve a co-catalyst, such as a copper or iron salt, which facilitates the re-oxidation of the reduced TEMPO species by oxygen. nih.govrsc.orgresearchgate.net For instance, a copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids has been developed using TEMPO and potassium bisulfate as co-catalysts. rsc.org

Electrochemical methods offer another environmentally benign approach to oxidation, replacing chemical oxidants with electricity. nih.gov TEMPO and its derivatives, such as 4-acetamido-TEMPO, have proven to be effective mediators in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids. acs.orgacs.orgosti.gov In these systems, the TEMPO derivative is oxidized at the anode to the active oxoammonium species, which then oxidizes the alcohol or aldehyde in the bulk solution. acs.orgacs.org This method has been shown to be applicable to a wide range of substrates, including those with sensitive functional groups and stereocenters. acs.orgosti.gov

Table 2: Comparison of Aerobic and Electrochemical Oxidation Methods

| Method | Oxidant | Key Features |

| Aerobic Oxidation | Air/Oxygen | Environmentally friendly, often requires a metal co-catalyst. nih.govrsc.orgresearchgate.net |

| Electrochemical Oxidation | Electricity | Avoids chemical oxidants, generates hydrogen gas as a byproduct. nih.govacs.orgosti.gov |

Role in Controlled Radical Polymerization

Beyond its applications in oxidation catalysis, 4-Carboxy-TEMPO and its derivatives play a crucial role in the field of polymer chemistry, specifically in controlled radical polymerization. chemimpex.com

Nitroxide-Mediated Polymerization (NMP) with this compound Derivatives

Nitroxide-Mediated Polymerization (NMP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.org The process relies on the reversible termination of growing polymer chains by a stable nitroxide radical, such as TEMPO. icp.ac.rursc.org

Derivatives of TEMPO containing a carboxylic acid group, such as 4-Carboxy-TEMPO, can be used to create functional initiators for NMP. rsc.orgucsc.edu These initiators, often in the form of alkoxyamines, allow for the synthesis of polymers with a carboxylic acid group at one end of the polymer chain. rsc.orgucsc.edu This terminal functional group can then be used for further modification or for the creation of more complex polymer architectures, such as block copolymers. rsc.org The synthesis of these carboxylic acid-functionalized alkoxyamines can be achieved through coupling reactions between an alkyl bromide and the nitroxide radical. rsc.org

The mechanism of NMP involves the reversible cleavage of the C-ON bond in the alkoxyamine initiator at elevated temperatures, generating a propagating radical and the stable nitroxide radical. icp.ac.rursc.org The propagating radical can then add monomer units before being reversibly capped by the nitroxide. This dynamic equilibrium between active and dormant species allows for controlled polymer growth. icp.ac.rursc.org

Control over Polymer Architecture and Molecular Weight Distribution

The advent of controlled radical polymerization (CRP) techniques has revolutionized the synthesis of well-defined polymers. Among these, Nitroxide-Mediated Polymerization (NMP) is a prominent method that facilitates the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.gov TEMPO and its derivatives, including those functionalized with carboxylic acid groups, are central to this technology. rhhz.netthieme-connect.com

In NMP, the TEMPO free radical reversibly caps (B75204) the end of a growing polymer chain, creating a dormant species. rhhz.netrsc.org This dormant state effectively puts the polymerization on hold. The covalent bond between the polymer chain and the TEMPO moiety is thermally labile and can be broken upon heating, which regenerates the active propagating radical and allows polymerization to continue. rhhz.netmdpi.com This reversible activation-deactivation cycle allows for precise control over the polymerization process. By managing the equilibrium between the active and dormant species, chemists can synthesize polymer chains that are narrowly distributed in terms of molecular weight. rhhz.netrsc.org This level of control is crucial for producing materials with highly specific properties.

The process begins with an initiator, often a unimolecular agent containing the alkoxyamine functionality, which decomposes upon heating to form an initiating radical and the mediating nitroxide radical in a 1:1 stoichiometry. mdpi.com The polymer chains then grow through the addition of monomers. Throughout the process, the concentration of active propagating radicals is kept low, which significantly reduces termination reactions that lead to a broad molecular weight distribution in conventional free-radical polymerization. acs.org This "living" character of NMP allows for the synthesis of complex polymer architectures such as block copolymers, which are created by introducing a second type of monomer after the first has been consumed. nih.gov

Carboxylic acid-based alkoxyamines have been successfully employed as dual initiators in NMP. nih.gov The carboxylic acid functionality is generally stable under NMP conditions and can be used for post-polymerization modification, adding another layer of versatility. nih.gov The use of TEMPO-based alkoxyamines has proven highly efficient in controlling the polymerization of various monomers, leading to well-defined polymers with low dispersity. nih.gov

Table 1: Examples of Polymers Synthesized via Nitroxide-Mediated Polymerization (NMP) using TEMPO Derivatives

| Monomer | Initiator/Mediator System | Resulting Polymer | Molecular Weight (Mn) | Polydispersity (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Styrene | TEMPO, Benzoyl Peroxide (BPO) | Polystyrene | Varies with monomer/TEMPO ratio | Low (<1.5) | acs.org |

| Isobutyl vinyl ether (IBVE) | TEMPO-based carboxylic acid alkoxyamine / SnBr4 | Poly(isobutyl vinyl ether) | Controlled, linear increase with conversion | ~1.2 | nih.gov |

| Styrene (after IBVE) | TEMPO-functionalized PIBVE macro-initiator | Poly(isobutyl vinyl ether)-b-polystyrene (PIBVE-b-PS) | Well-defined | ~1.2 | nih.gov |

| Methyl Methacrylate (MMA) | SG1-based alkoxyamine (BlocBuilder) | Poly(methyl methacrylate) | Controlled | Low | tandfonline.com |

Functionalization of Complex Organic Molecules and Biomass Derivatives

TEMPO-catalyzed oxidation is a powerful and selective method for the functionalization of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids. acs.orgresearchgate.net This methodology is particularly valuable for the modification of complex molecules, including those derived from renewable biomass, where high selectivity is required to avoid side reactions with other functional groups. nih.govnih.gov The active oxidant in these reactions is the N-oxoammonium salt, which is generated in situ from the TEMPO radical by a co-oxidant. rsc.org

The conversion of biomass-derived platform chemicals into value-added products is a cornerstone of the modern bio-based economy. nih.govthieme-connect.com TEMPO and its derivatives have been instrumental in this field. For instance, the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from C6 sugars, to 2,5-furandicarboxylic acid (FDCA) can be achieved with high efficiency. rsc.orgchimia.ch FDCA is a significant bio-based monomer used for producing renewable polymers like polyethylene (B3416737) furanoate (PEF). rsc.org Using a TEMPO/NaClO/KBr system in a single aqueous phase, HMF can be converted to FDCA with virtually 100% yield under mild, room-temperature conditions. chimia.ch

The functionalization extends to other complex biomass derivatives as well. The primary hydroxyl groups of sugars can be selectively oxidized to carboxylic acids using TEMPO in conjunction with co-oxidants, a transformation that is challenging with many traditional oxidizing agents. researchgate.net Similarly, ω-hydroxycarboxylic acids, which can be derived from fatty acids, are efficiently oxidized to their corresponding α,ω-dicarboxylic acids. For example, 11-hydroxyundecanoic acid can be converted to 1,11-undecanedioic acid in yields exceeding 90% using catalytic TEMPO with sodium chlorite and sodium hypochlorite as co-oxidants. These dicarboxylic acids are valuable building blocks for polyamides and polyesters.

The chemoselectivity of TEMPO-catalyzed oxidations is a key advantage. Primary alcohols can often be oxidized in the presence of secondary alcohols, and the reaction conditions can be tuned to favor the formation of either aldehydes or carboxylic acids. For the synthesis of carboxylic acids, the reaction is typically performed in the presence of water, which facilitates the hydration of the intermediate aldehyde, allowing for a second oxidation step.

Table 2: TEMPO-Mediated Functionalization of Biomass Derivatives

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | TEMPO/NaClO/KBr (in water) | 2,5-Furandicarboxylic Acid (FDCA) | 100% | chimia.ch |

| 11-Hydroxyundecanoic Acid | TEMPO/NaClO₂/NaOCl (in aq. acetonitrile) | 1,11-Undecanedioic Acid | 95% | |

| Primary Alcohols (General) | TEMPO/NaOCl/NaClO₂ | Carboxylic Acids | Quantitative | researchgate.net |

| Isosorbide (a diol) | Acetylamino-TEMPO/HNO₃/O₂ | Isosorbide-dione | High conversion | thieme-connect.com |

| Benzyl (B1604629) Alcohol | TEMPO/laccase/O₂ | Benzoic Acid | Good conversion | thieme-connect.com |

Tempo Carboxylic Acid in Materials Science and Polymer Engineering

Surface Modification and Functionalization Strategies

The carboxylic acid moiety of 4-Carboxy-TEMPO serves as a versatile handle for covalently attaching the TEMPO unit onto various substrates. This functionalization is key to tailoring the surface properties of materials for specific applications.

The covalent grafting of 4-Carboxy-TEMPO onto polymer backbones and surfaces is a widely used strategy to impart redox activity and other functionalities. The carboxylic acid group enables straightforward coupling reactions, such as amidation and esterification, to introduce the TEMPO radical onto diverse polymeric materials.

One common method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated version (sulfo-NHS). This approach has been successfully used to graft 4-Carboxy-TEMPO onto polyvinylamine (PVAm), creating a redox-active polymer. ncsu.edumcmaster.ca In these reactions, the carboxylic acid on TEMPO is activated to form an intermediate ester, which then readily reacts with the primary amine groups on the PVAm backbone. ncsu.edu The extent of grafting can be controlled by the reaction conditions, allowing for a tunable density of TEMPO moieties on the polymer chain. ncsu.edu

Another strategy utilizes polymers that are inherently reactive towards the carboxylic acid group. For instance, porous poly(styrene-co-divinylbenzene) monoliths can be functionalized by incorporating 4-Carboxy-TEMPO during the polymerization process. acs.orgdiva-portal.org The presence of the carboxy-functional stable free radical not only mediates the polymerization but also results in polymer chains capped with these moieties. acs.orgdiva-portal.org These tethered carboxyl groups can then be used for further post-polymerization modifications. acs.org For example, the reinitiation capability of monoliths capped with 4-Carboxy-TEMPO has been used to graft other monomers like 2-hydroxyethyl methacrylate, thereby altering the surface polarity of the material. acs.orgdiva-portal.org

The table below summarizes various research findings on the integration of 4-Carboxy-TEMPO into polymeric substrates.

| Polymer Substrate | Grafting Method | Key Findings & Applications |

| Polyvinylamine (PVAm) | EDC/sulfo-NHS catalyzed coupling | Created redox-active polymers for studying wet adhesion on cellulose (B213188) surfaces. ncsu.edu Grafting extent could be controlled. ncsu.edu |

| Poly(styrene-co-divinylbenzene) | Stable free radical-mediated polymerization | Accelerated reaction kinetics and enabled control over porous properties. acs.orgdiva-portal.org Capped monoliths used for further grafting. acs.org |

| Diatom Biosilica | Carbodiimide-activated esterification with 3-aminopropyl triethoxy silane (B1218182) | Functionalized surface for drug delivery and biosensing applications. mdpi.com |

The integration of TEMPO carboxylic acid into polymer structures can lead to the development of "smart" or stimuli-responsive materials. These materials can change their physical or chemical properties in response to external stimuli like pH, light, or the presence of specific chemical species. researchgate.netrsc.orgtaylorfrancis.comnih.gov

For example, polymers containing both TEMPO and carboxylic acid groups can exhibit pH-responsive behavior. A study on poly(acrylic acid-g-TEMPO) (PAA-T) demonstrated that the polymer solution undergoes phase separation within a specific pH range (2-4). mcmaster.ca This behavior was attributed to a combination of the hydrophobic nature of the TEMPO units and electrostatic interactions between protonated TEMPO species and ionized carboxyl groups. mcmaster.ca Such pH-sensitive polymers hold potential for applications in controlled release systems and sensors.

Furthermore, 4-Carboxy-TEMPO has been utilized in the design of profluorescent polymeric probes. rsc.org In one approach, a fluorophore and the 4-Carboxy-TEMPO nitroxide moiety were attached in close proximity on a polymer backbone using sequential post-polymerization reactions. rsc.org The radical nature of the TEMPO unit quenches the fluorescence of the nearby fluorophore. However, upon reaction of the radical with an analyte (like reactive oxygen species), the quenching effect is eliminated, leading to a "turn-on" of fluorescence. rsc.orgcaymanchem.com This creates a self-reporting material that can signal the presence of specific chemical events, which is highly valuable for developing advanced sensors and diagnostic tools. rsc.org

Development of this compound-Based Electrochemical Materials

The stable and reversible redox behavior of the nitroxyl (B88944) radical makes this compound a highly attractive component for electrochemical applications, particularly in energy storage and sensing. mdpi.com

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost and high safety. acs.orgacs.orgnju.edu.cn 4-Carboxy-TEMPO and its derivatives have been extensively studied as catholyte materials in these systems. acs.orgresearchgate.net The carboxylic acid group enhances the water solubility of the TEMPO molecule, which is a critical factor for achieving high energy density in AORFBs. acs.orgrsc.org

Research has shown that functionalizing TEMPO with a sodium carboxylate group (4-COONa-TEMPO) can significantly increase its aqueous solubility to 1.5 M, a threefold improvement over the parent 4-hydroxy-TEMPO. acs.org When this carboxyl-functionalized TEMPO catholyte was paired with a suitable anolyte, the resulting flow battery demonstrated a high energy density of 14.7 Wh/L and excellent cycling stability, retaining 99.94% of its capacity per cycle over 400 cycles. acs.org The presence of the carboxylate group, which can be negatively charged, is also beneficial for use with cation-exchange membranes, helping to reduce crossover of the active material between the two halves of the battery cell. acs.org

The table below compares the electrochemical properties of 4-Carboxy-TEMPO with other TEMPO derivatives for AORFB applications.

| TEMPO Derivative | Solubility (in water/electrolyte) | Key Performance Metrics |

| 4-Carboxy-TEMPO (4CaT) | Poor in pure water. rsc.org 1.5 M as sodium salt (4-COONa-TEMPO). acs.org | Paired with (SPr)₂V anolyte, achieved 14.7 Wh/L energy density and 99.94% capacity retention/cycle. acs.org |

| 4-Hydroxy-TEMPO (4HT) | 2.11 M in pure water. rsc.org | Used in early AORFBs, but can suffer from degradation in alkaline conditions. nsf.gov |

| 4-Amino-TEMPO (4AT) | 5.79 M in pure water. rsc.org | High solubility leads to a high theoretical capacity (128.6 Ah/L). rsc.org |

| NMe-TEMPO | 3.2 M in 0.3 M NaCl solution. acs.org | Positive charge reduces permeability through anion exchange membranes, improving cycling performance. acs.org |

While 4-Carboxy-TEMPO itself has poor solubility in pure water, its salt form is highly soluble and effective. acs.orgrsc.org The choice of functional group is a critical design parameter, influencing not only solubility but also redox potential and stability. mdpi.comrsc.org

The electrochemical activity of 4-Carboxy-TEMPO makes it a valuable component in the fabrication of sensors and biosensors. mdpi.comnih.govnih.gov The carboxylic acid group provides a convenient anchor point for immobilizing the TEMPO unit onto electrode surfaces.

For example, a nonenzymatic sensor for hydrogen peroxide (H₂O₂) was developed by functionalizing nanoporous gold nanoparticles (np-AuNPs) with 4-Carboxy-TEMPO. semanticscholar.org The TEMPO moieties were attached to the gold surface via a mercaptoacetic acid linker using carboxylate-zirconium-carboxylate chemistry. semanticscholar.org The resulting sensor exhibited high sensitivity and a wide linear range for H₂O₂ detection, leveraging the synergistic catalytic activity of both the np-AuNPs and the TEMPO radicals. semanticscholar.org

In the realm of biosensing, 4-Carboxy-TEMPO has been used to modify diatom biosilica for targeted drug delivery and sensing. mdpi.com The surface modification was achieved by derivatizing 4-Carboxy-TEMPO with 3-aminopropyl triethoxy silane through carbodiimide-activated esterification, covalently linking the TEMPO unit to the silica (B1680970) surface. mdpi.com Such functionalized nanomaterials with high surface areas are promising for developing highly sensitive biosensors for various analytes, including disease biomarkers. nih.gov

Cellulose Oxidation and Nanofiber Production

One of the most significant applications of TEMPO-mediated chemistry in materials science is the oxidation of cellulose to produce cellulose nanofibers (CNFs), also known as TEMPO-oxidized cellulose nanofibers (TOCNs). rsc.orgmdpi.com This process relies on the selective oxidation of the primary C6 hydroxyl groups of cellulose to C6 carboxyl groups. researchgate.netresearchgate.net While the catalyst used is often the parent TEMPO molecule, the process results in a product that is rich in surface carboxyl groups, fundamentally linking it to the chemistry of this compound.

The mechanism involves using TEMPO as a catalyst in an aqueous system at a pH of around 10, with a primary oxidant like sodium hypochlorite (B82951) (NaClO) and a co-catalyst such as sodium bromide (NaBr). researchgate.netjst.go.jp The TEMPO radical is first oxidized to a reactive oxoammonium ion, which is the true oxidizing agent that converts the primary alcohols on the cellulose chains to aldehydes, and subsequently to carboxylate groups. ncsu.edu This oxidation occurs selectively on the surfaces of the cellulose microfibrils without altering the core crystalline structure. rsc.org

The introduction of negatively charged sodium carboxylate groups onto the microfibril surfaces generates strong electrostatic repulsion between the fibrils. rsc.orgrsc.org This repulsion, combined with osmotic effects, allows the cellulose fibers to be easily disintegrated into individual nanofibers (typically 3-4 nm wide) with only mild mechanical treatment in water. rsc.orgjst.go.jp The resulting TOCN dispersions are typically transparent and highly viscous. researchgate.net

The carboxyl content achieved through this process is a critical parameter that dictates the final properties of the nanofibers and is typically in the range of 1.2 to 1.5 mmol/g. acs.org Materials made from TOCNs, such as films and composites, exhibit remarkable properties. rsc.org

| Property | Value | Significance |

| Nanofiber Width | 3–4 nm | High aspect ratio contributes to excellent mechanical properties. rsc.org |

| Crystallinity | ~74% (unchanged from original wood cellulose) | The crystalline nature of cellulose is preserved, ensuring high strength. rsc.org |

| ζ-potential | ~ -75 mV | High negative surface charge leads to stable aqueous dispersions due to electrostatic repulsion. rsc.org |

| Tensile Strength (of self-standing films) | 200–300 MPa | Demonstrates the high strength of materials made from TOCNs. rsc.org |

| Oxygen Permeability (of TOCN-coated PLA films) | Extremely low | Makes TOCNs excellent barrier materials for food packaging and electronics. rsc.org |

This process represents a highly efficient, green chemistry approach to producing high-value nanomaterials from abundant, renewable biomass resources like wood pulp. jst.go.jprsc.org The resulting carboxylated nanofibers are a versatile platform for further functionalization and the creation of advanced bio-based materials. mdpi.com

Regioselective Oxidation of Polysaccharides using this compound Systems

The 2,2,6,6-tetramethylpiperidine-1-oxyl radical (TEMPO) and its derivatives, such as 4-Carboxy-TEMPO, are highly efficient and selective catalysts for the oxidation of polysaccharides. researchgate.net This process has garnered significant attention as it allows for the targeted modification of these natural polymers under mild, aqueous conditions. researchgate.net The primary advantage of TEMPO-mediated oxidation lies in its remarkable regioselectivity, specifically targeting the primary hydroxyl groups at the C6 position of the glycosidic units in polysaccharides like cellulose, while leaving the secondary hydroxyls at the C2 and C3 positions largely unaffected. capes.gov.brresearchgate.netd-nb.infoncsu.edu This selective conversion transforms the primary alcohols into carboxyl groups, generating a new class of polyuronides with unique properties. capes.gov.brnih.gov

The most common system for this oxidation employs TEMPO as a catalyst, along with sodium bromide (NaBr) and sodium hypochlorite (NaClO) in water at a pH of around 10. researchgate.netd-nb.infonih.gov In this system, NaClO acts as the primary oxidant, while TEMPO and NaBr serve as catalytic components. researchgate.net The reaction mechanism involves the oxidation of TEMPO by the primary oxidant to form the actual oxidizing agent, the oxoammonium salt. This species then selectively oxidizes the C6 primary hydroxyls of the polysaccharide to an aldehyde intermediate, which is further oxidized to a carboxylic acid group. researchgate.net The consumption of NaOH to maintain a stable pH of 10 can be used to monitor the progress of the reaction. xisdxjxsu.asia

The degree of oxidation can be controlled by adjusting the amount of the primary oxidant (NaClO) used. researchgate.net This process is highly efficient and avoids the significant depolymerization often associated with non-selective oxidizing agents. researchgate.net

An alternative system utilizes 4-acetamido-TEMPO with sodium hypochlorite (NaClO) and sodium chlorite (B76162) (NaClO2) as the primary oxidant in a buffer at a pH range of 4.7 to 7. researchgate.netncsu.edu This method is also effective and can inhibit depolymerization, yielding products with minimal aldehyde content. researchgate.net The result of this regioselective oxidation is the introduction of carboxylate groups onto the surface of the polysaccharide chains, which significantly alters their chemical and physical properties without disturbing the core structure or crystallinity of the polymer. d-nb.inforsc.org

Preparation of Nanocellulose and Functionalized Cellulose Derivatives

A major application of TEMPO-mediated oxidation in materials science is the preparation of cellulose nanofibrils (CNFs), also known as nanocellulose. nih.gov This process typically involves two main steps: the regioselective oxidation of native cellulose, followed by a mild mechanical treatment. rsc.orgresearchgate.net

The initial step is the TEMPO-mediated oxidation of cellulose pulp, as described in the previous section. This selectively introduces negatively charged carboxylate groups onto the surfaces of the cellulose microfibrils. researchgate.netrsc.org When the carboxylate content reaches a sufficient level, typically around 1.5 mmol/g, the interfibrillar hydrogen bonds within the cellulose structure are weakened. acs.org The introduction of these anionic groups leads to strong electrostatic repulsion between adjacent microfibrils. rsc.orgresearchgate.net

In the second step, the oxidized cellulose slurry is subjected to gentle mechanical disintegration in water, such as high-speed homogenization or ultrasonication. xisdxjxsu.asiaacs.org The combination of weakened interfibrillar bonding and electrostatic repulsion allows for the nearly complete individualization of the cellulose microfibrils into a transparent and highly viscous aqueous dispersion of nanocellulose. rsc.orgacs.org

The resulting TEMPO-oxidized cellulose nanofibers (TOCNs) are remarkable materials with uniform widths of approximately 3-4 nanometers and lengths that can extend to several micrometers. rsc.orgresearchgate.netacs.org Despite the chemical modification and physical disintegration, the original high crystallinity of the native cellulose (around 74%) is largely preserved. rsc.orgresearchgate.net

Key Properties of TEMPO-Oxidized Cellulose Nanofibers (TOCNs):

| Property | Description | Source |

| Dimensions | Width: 3-4 nm; Length: Several micrometers | rsc.orgresearchgate.netacs.org |

| Crystallinity | High, largely retained from native cellulose (~74%) | rsc.orgresearchgate.net |

| Dispersion | Forms stable, transparent, and highly viscous dispersions in water | acs.org |

| Surface Chemistry | Functionalized with C6 carboxylate groups | rsc.orgnih.gov |

| Mechanical Properties (Films) | High tensile strength (200-300 MPa) and elastic moduli (6-7 GPa) | rsc.orgresearchgate.net |

| Barrier Properties (Coatings) | Extremely low oxygen permeability when coated on films like PLA | rsc.orgresearchgate.net |

Beyond nanofibers, this oxidation method is also used to prepare other functionalized derivatives like TEMPO-oxidized cellulose nanocrystals (TEMPO-CNCs). An acid-free process involving TEMPO oxidation followed by sonication can produce needle-like CNCs with a homogeneous width of about 3.5 nm and average lengths of around 200 nm. acs.org These TEMPO-CNCs exhibit a higher content of surface anionic groups compared to those prepared by traditional acid hydrolysis. acs.org The resulting functionalized cellulose nanomaterials are explored for a wide range of high-tech, environmentally friendly applications due to their bio-based origin and unique properties. rsc.orgnih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Quantification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct method for detecting and quantifying paramagnetic species like Tempo carboxylic acid. cvmh.frchemimpex.comrjptonline.org As a stable free radical, 4-carboxy-TEMPO is frequently employed as a spin probe or spin label, and EPR spectroscopy is indispensable for these applications. chemimpex.comscbt.com

The technique provides detailed information on the local environment of the nitroxide radical. researchgate.net For instance, changes in the EPR spectrum can reveal the dynamics of the radical and its interactions with other molecules. chemimpex.com The shape and characteristics of the EPR spectra can indicate the rotational motion of the radical, which is influenced by its binding to larger molecules or its presence in different solvent environments. researchgate.netrsc.org Specifically, the protonation state of the carboxylic acid group can influence the radical's affinity for certain environments, a phenomenon observable through EPR. rsc.org

EPR is also used to monitor the concentration of the radical. The intensity of the EPR signal is proportional to the number of unpaired electrons, allowing for precise quantification. nih.gov This is particularly useful in studies where 4-carboxy-TEMPO is used to trap and detect other, more transient radical species. rjptonline.org Furthermore, the redox activity of 4-carboxy-TEMPO, where it can be oxidized to the EPR-silent oxoammonium cation or reduced to the corresponding hydroxylamine (B1172632), can be followed by monitoring the disappearance of its characteristic EPR signal. researchgate.netnih.gov This capability is vital for studying its role as a catalyst in oxidation reactions or as a redox mediator in electrochemical systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

While the paramagnetic nature of this compound complicates direct NMR analysis due to significant line broadening, NMR spectroscopy remains a vital tool for its characterization, often after chemical modification. rsc.org To obtain detailed structural information, the radical is typically reduced to its diamagnetic hydroxylamine form or oxidized to the oxoammonium salt. nih.gov This quenching of the radical allows for the acquisition of high-resolution ¹H and ¹³C NMR spectra, which are essential for confirming the molecular structure and purity of the compound. rsc.orgnih.gov

The ¹H NMR spectrum of the reduced form would show characteristic signals for the methyl and methylene (B1212753) protons of the piperidine (B6355638) ring, as well as the proton associated with the carboxylic acid group. nih.gov Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton. nih.govorgsyn.org For example, in a related compound, 4-methoxyphenylacetic acid, the carboxylic acid carbon appears around 178.4 ppm. orgsyn.org The proton of a carboxylic acid group itself typically resonates in the highly deshielded region of 10-12 ppm in ¹H NMR spectra. libretexts.org

NMR is also a powerful technique for monitoring reactions involving this compound. For example, in TEMPO-mediated oxidation of alcohols, NMR can be used to follow the conversion of the alcohol to the corresponding aldehyde or carboxylic acid by observing the appearance of new signals and the disappearance of the starting material's signals. researchgate.net This allows for the study of reaction kinetics and the determination of product yields. nih.gov

Mass Spectrometry (MS) Techniques for Adduct Identification and Pathway Analysis

Mass spectrometry is a crucial technique for the characterization of this compound and its reaction products. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact molecule and its adducts. nih.gov In its positive ion mode, ESI-MS can detect the protonated molecule or its sodium adduct. nih.gov

MS is particularly valuable for identifying adducts formed when 4-carboxy-TEMPO is used as a spin trap to detect short-lived radicals. acs.org The resulting stable radical adducts can be readily analyzed by MS to identify the original transient radical species. acs.org This approach is instrumental in studying reaction mechanisms where radical intermediates are proposed.

Furthermore, MS is used to analyze the products of reactions catalyzed by this compound. For instance, in the oxidation of alcohols, MS can confirm the formation of the corresponding carboxylic acid. nih.govresearchgate.net The technique is also essential in studying the fragmentation pathways of molecules containing the TEMPO moiety. Tandem mass spectrometry (MS/MS) experiments can provide detailed structural information by analyzing the fragmentation patterns of the parent ion. nih.gov This is particularly useful in complex systems, such as in peptide sequencing where TEMPO derivatives are used as cross-linkers. nih.gov

Electrochemical Techniques for Redox Characterization

Electrochemical methods are fundamental to understanding the redox properties of this compound, which underpin its applications in catalysis and energy storage. rsc.orgosti.gov

Cyclic Voltammetry (CV) for Determining Redox Potentials and Kinetics

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of this compound. osti.govfrontiersin.org A typical CV of a TEMPO derivative shows a reversible one-electron oxidation wave, corresponding to the conversion of the nitroxide radical to the oxoammonium cation (TEMPO⁺). nih.govosti.gov The potential at which this occurs is a key characteristic of the molecule. rsc.org

The CV of 4-carboxy-TEMPO can be influenced by factors such as the pH of the solution. rsc.org In acidic conditions (pH 1.0–5.0), its equilibrium potential is pH-dependent, while at a pH greater than 5.0, it becomes pH-independent. rsc.org The presence of a substrate, such as an alcohol, in the solution leads to an increase in the anodic peak current in the CV. nih.gov This catalytic wave is a hallmark of an electrocatalytic process, and its analysis can provide information about the kinetics of the reaction between the oxoammonium cation and the substrate. nih.gov By analyzing the CV data, researchers can determine important parameters like the redox potential, diffusion coefficient, and electron transfer rate constant. rsc.org

Controlled Potential Electrolysis and Chronoamperometry

Controlled potential electrolysis, also known as bulk electrolysis, is a technique used to quantitatively oxidize or reduce a species in solution at a constant potential. ossila.com In the context of this compound, it can be used to prepare the oxoammonium cation form or to drive a catalytic reaction to completion. nih.govosti.gov By measuring the total charge passed (coulombs), the number of electrons involved in the reaction can be determined, confirming the one-electron nature of the TEMPO/TEMPO⁺ redox couple. ossila.com